N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1934280-00-8
VCID: VC6661606
InChI: InChI=1S/C8H13N5O/c1-5-11-12-7-3-10-6(4-13(5)7)8(14)9-2/h6,10H,3-4H2,1-2H3,(H,9,14)
SMILES: CC1=NN=C2N1CC(NC2)C(=O)NC
Molecular Formula: C8H13N5O
Molecular Weight: 195.226

N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide

CAS No.: 1934280-00-8

Cat. No.: VC6661606

Molecular Formula: C8H13N5O

Molecular Weight: 195.226

* For research use only. Not for human or veterinary use.

N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide - 1934280-00-8

Specification

CAS No. 1934280-00-8
Molecular Formula C8H13N5O
Molecular Weight 195.226
IUPAC Name N,3-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
Standard InChI InChI=1S/C8H13N5O/c1-5-11-12-7-3-10-6(4-13(5)7)8(14)9-2/h6,10H,3-4H2,1-2H3,(H,9,14)
Standard InChI Key IZCSCNKVMMYIIP-UHFFFAOYSA-N
SMILES CC1=NN=C2N1CC(NC2)C(=O)NC

Introduction

Chemical Identity and Structural Characteristics

N,3-Dimethyl-5H,6H,7H,8H-[1, triazolo[4,3-a]pyrazine-6-carboxamide belongs to the class of bicyclic heteroaromatic compounds. Its molecular formula is C₈H₁₃N₅O, with a molecular weight of 195.22 g/mol . The structure comprises a pyrazine ring fused to a triazolo moiety, with methyl groups at the N and 3 positions and a carboxamide group at the 6 position.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number1934280-00-8
Molecular FormulaC₈H₁₃N₅O
Molecular Weight195.22 g/mol
Purity≥97%
Structural FeaturesFused triazolo-pyrazine

The carboxamide group at position 6 enhances hydrogen-bonding potential, a feature critical for biological activity in analogous compounds .

Synthetic Methodologies

While no direct synthesis of N,3-dimethyl-5H,6H,7H,8H- triazolo[4,3-a]pyrazine-6-carboxamide is documented, related triazolo-pyrazine derivatives provide a framework for plausible routes.

Key Synthetic Steps from Analogous Compounds

A patent describing the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride (CN102796104A) outlines a three-step process :

  • Condensation: Reaction of 2-chloropyrazine with hydrazine hydrate in ethanol under controlled pH.

  • Cyclization: Treatment with trifluoroacetic anhydride and methanesulfonic acid to form the triazolo ring.

  • Functionalization: Hydrogenation and subsequent acylation to introduce substituents.

For the target compound, the carboxamide group likely arises from acylation of an intermediate amine using methyl chloroformate or similar reagents .

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/ConditionsIntermediate
1CondensationHydrazine hydrate, ethanolPyrazine-hydrazine adduct
2CyclizationTrifluoroacetic anhydride, ΔTriazolo-pyrazine core
3MethylationMethyl iodide, baseN-methyl intermediate
4Carboxamide FormationMethyl chloroformate, amineFinal product

This route emphasizes regioselectivity and purification challenges, particularly in isolating the carboxamide derivative .

Physicochemical and Pharmacokinetic Considerations

While experimental ADMET (absorption, distribution, metabolism, excretion, toxicity) data for the compound is unavailable, insights can be extrapolated:

  • Lipophilicity: The methyl groups may enhance membrane permeability, while the carboxamide could moderate solubility .

  • Metabolic Stability: Analogous triazolo-pyrazines exhibit stability in liver microsomal assays, as seen in TYK2 inhibitors .

  • Safety Profile: The absence of hERG inhibition in related compounds suggests a favorable cardiac safety profile .

Industrial and Research Applications

The compound’s primary use lies in pharmaceutical research, particularly as:

  • A chemical intermediate for synthesizing kinase inhibitors .

  • A tool compound for studying triazolo-pyrazine pharmacology.

  • A candidate for structure-based drug design due to its modular substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator